molecular formula C9H7FN2O2 B3227036 1H-Indole, 6-fluoro-2-methyl-4-nitro- CAS No. 1260383-00-3

1H-Indole, 6-fluoro-2-methyl-4-nitro-

Cat. No.: B3227036
CAS No.: 1260383-00-3
M. Wt: 194.16 g/mol
InChI Key: LNCBHOTVDFLMEX-UHFFFAOYSA-N
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Description

1H-Indole, 6-fluoro-2-methyl-4-nitro- is a substituted indole derivative characterized by a fluorine atom at position 6, a methyl group at position 2, and a nitro group at position 4. Its molecular formula is C₉H₆FN₃O₂, with a molecular weight of 207.16 g/mol. For example, 6-fluoro-4-nitroindole (CAS 1000340-83-9) shares the 6-fluoro and 4-nitro substituents and is utilized in drug discovery workflows . The addition of a methyl group at position 2 in the target compound may enhance steric effects or modulate electronic properties, influencing reactivity and binding interactions in biological systems .

Properties

IUPAC Name

6-fluoro-2-methyl-4-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-5-2-7-8(11-5)3-6(10)4-9(7)12(13)14/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCBHOTVDFLMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288488
Record name 1H-Indole, 6-fluoro-2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260383-00-3
Record name 1H-Indole, 6-fluoro-2-methyl-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260383-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 6-fluoro-2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Indole, 6-fluoro-2-methyl-4-nitro- can be achieved through various methods. Common synthetic routes for indole derivatives include:

Industrial production methods often involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1H-Indole, 6-fluoro-2-methyl-4-nitro- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

6-Fluoro-4-nitroindole (CAS 1000340-83-9)

  • Molecular Formula : C₈H₅FN₂O₂
  • Molecular Weight : 180.14 g/mol
  • Key Differences: Lacks the 2-methyl group present in the target compound. Nitro groups at position 4 are strong electron-withdrawing groups, directing further substitutions to meta positions .

5-Fluoro-1H-indole-2-carboxamide Derivatives ()

  • Example : N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
  • Molecular Formula : C₂₂H₁₆FN₂O₂
  • Key Differences : Fluorine at position 5 instead of 6 alters electronic distribution. The carboxamide group at position 2 introduces hydrogen-bonding capability, contrasting with the methyl group in the target compound. Such derivatives exhibit melting points >230°C and moderate synthetic yields (37.5%–10%), suggesting that substituent position impacts both physical properties and reaction efficiency .

6-Chloro-4-fluoro-1H-indole (CAS 885520-88-7)

  • Molecular Formula : C₈H₅ClFN
  • Molecular Weight : 169.58 g/mol
  • Key Differences: Chlorine at position 6 instead of nitro and fluorine at position 4. Chlorine’s electron-withdrawing nature is less pronounced than nitro, which may reduce electrophilic substitution barriers. This compound is prioritized in pharmaceutical intermediate production due to high purity (≥99%) and stability .

Functional Group Variations and Reactivity

5-Fluoro-3-triazole-indole ()

  • Example : 5-Fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole
  • Synthesis: Utilizes click chemistry (CuI-catalyzed azide-alkyne cycloaddition), differing from nitro group introduction via nitration. Reported yield (22%) highlights challenges in complex substituent integration .

6-Nitro-3-tetrahydropyridinyl-indole ()

  • Molecular Formula : C₁₃H₁₃N₃O₂
  • Molecular Weight : 243.26 g/mol
  • Key Differences : Nitro at position 6 vs. 4 in the target compound. The tetrahydropyridinyl group at position 3 introduces basicity, contrasting with the apolar methyl group at position 2. Such structural differences significantly alter solubility and bioavailability profiles .

Physical and Spectral Properties

Compound Melting Point (°C) Rf Value Key Spectral Features (¹H-NMR) Reference
Target Compound (Hypothetical) ~200–210* N/A δ 2.46 (s, 3H, CH₃); δ 8.0–8.9 (nitro/fluoro aromatic protons)
6-Fluoro-4-nitroindole Not reported N/A IR: 1666 cm⁻¹ (C=O stretch absent); MS: [M+H]⁺ 181.06
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 249–250 0.67 δ 12.33 (NHCO); δ 9.25 (H-1 indole)
6-Chloro-4-fluoro-1H-indole Not reported N/A ¹H-NMR: Aromatic protons δ 7.0–7.6

*Estimated based on analogous nitroindole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Indole, 6-fluoro-2-methyl-4-nitro-
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